molecular formula C10H11ClN2OS B2955900 6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine CAS No. 1286695-41-7

6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine

Cat. No.: B2955900
CAS No.: 1286695-41-7
M. Wt: 242.72
InChI Key: DSGBIBFGBZOGPG-UHFFFAOYSA-N
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Description

6-Chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 6 and a 2-methoxyethyl group at position 3. The imine group (C=N) at position 2 distinguishes it from ketone-containing analogs (e.g., benzo[d]thiazol-2(3H)-ones).

Properties

IUPAC Name

6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2OS/c1-14-5-4-13-8-3-2-7(11)6-9(8)15-10(13)12/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGBIBFGBZOGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Cl)SC1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-amino-6-chlorobenzothiazole and 2-methoxyethylamine.

    Reaction Conditions: The reaction is carried out in a suitable solvent such as ethanol or methanol, under reflux conditions.

    Procedure: The 2-amino-6-chlorobenzothiazole is reacted with 2-methoxyethylamine in the presence of a dehydrating agent like phosphorus oxychloride or thionyl chloride. The reaction mixture is heated under reflux for several hours, and the progress is monitored using thin-layer chromatography (TLC).

    Purification: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The chlorine atom at the 6th position can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form substituted benzothiazole derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.

Scientific Research Applications

6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is studied for its interactions with biological targets such as enzymes, receptors, and DNA. It is used in molecular docking and in vitro assays to evaluate its biological activity.

    Material Science: Benzothiazole derivatives, including this compound, are used in the development of organic semiconductors, dyes, and fluorescent materials.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity against pests and weeds.

Mechanism of Action

The mechanism of action of 6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural and Substituent Variations

The benzo[d]thiazol-2(3H)-imine scaffold is highly modular, with substituents influencing physicochemical properties and biological activity. Key analogs include:

3-Aryl Benzo[d]thiazol-2(3H)-imines
  • Example : 3-(2-Bromophenyl)benzo[d]thiazol-2(3H)-imine (3f) and 3-(4-fluorophenyl) analog (3g) .
    • Substituents : Aryl groups at position 3 (e.g., bromophenyl, fluorophenyl).
    • Properties :
  • Yields : 70–75% via diazonium salt reactions.
  • Key Difference: Aryl substituents enhance π-π stacking but reduce solubility compared to the 2-methoxyethyl group in the target compound.
3-Alkyl/Aryloxyethyl Derivatives
  • Example : 3-(2-(Methylthio)ethyl)-6-fluorobenzo[d]thiazol-2(3H)-imine hydrochloride .
    • Substituents : Fluorine at position 6; methylthioethyl at position 3.
    • Properties :
  • Solubility : Hydrochloride salt improves aqueous solubility.
  • Electron Effects : Fluorine’s electron-withdrawing nature may enhance stability.
    • Comparison : The target compound’s 2-methoxyethyl group offers better hydrophilicity than methylthioethyl.
Oxadiazole-Linked Benzo[d]thiazol-2(3H)-ones
  • Example : 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones (4d–4g) .
    • Substituents : Oxadiazole ring at position 3.
    • Properties :
  • Yields : 78.5–90.2% via POCl3-mediated cyclization.
  • Bioactivity: Antifungal activity against Botrytis cinerea and Rhizoctonia solani.
Sulfonyl and Methoxy Derivatives
  • Example : 3-Methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine .
    • Substituents : Methylsulfonyl at position 6; methyl at position 3.
    • Properties :
  • Molecular Weight : 242.32 g/mol (higher than the target compound).
  • pKa: ~3.02, suggesting moderate acidity.

Biological Activity

6-Chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine is a compound belonging to the benzothiazole family, characterized by its unique chemical structure that includes a chlorine atom and a methoxyethyl substituent. Benzothiazoles are known for their diverse biological activities, making them significant in medicinal chemistry, agriculture, and materials science.

  • Molecular Formula : C11H12ClN3OS
  • CAS Number : 1286695-41-7

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Benzothiazole derivatives often exhibit anti-inflammatory properties through the inhibition of prostaglandin biosynthesis, which is derived from arachidonic acid.

Biological Activity

Research indicates that compounds within the benzothiazole class, including this compound, possess several biological activities:

  • Anticancer Activity : Some benzothiazole derivatives have shown potential in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cell lines such as A431 and A549 .
  • Anti-inflammatory Effects : The compound may reduce levels of inflammatory cytokines like IL-6 and TNF-α, contributing to its potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityStructural Differences
2-amino-6-chlorobenzothiazoleLimited anticancer propertiesLacks methoxyethyl group
6-chloro-2-(2-methoxyethyl)benzo[d]thiazoleModerate antibacterial activityDifferent substitution pattern
2-(2-methoxyethyl)benzo[d]thiazoleLower overall biological activityLacks chlorine atom

The specific substitution pattern of this compound imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Case Studies and Research Findings

  • Anticancer Studies : In a study focusing on benzothiazole derivatives, it was found that modifications to the benzothiazole nucleus could enhance anticancer activity. The compound exhibited significant inhibition of cell proliferation in various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
  • Anti-inflammatory Evaluations : Research highlighted the ability of related compounds to inhibit inflammatory pathways, specifically through the downregulation of cytokines involved in inflammatory responses. This positions this compound as a candidate for treating conditions characterized by chronic inflammation .

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